(2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a fluorophenyl group, a phenylsulfonyl group, and a nitrile group attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and phenylsulfonyl chloride.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with a suitable nitrile source, such as malononitrile, in the presence of a base like sodium ethoxide to form an intermediate.
Sulfonylation: The intermediate is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Final Product: The final step involves purification of the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures, continuous flow reactors, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or aldehydes.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure with a different position of the fluorine atom.
(2E)-3-(3-chlorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.
(2E)-3-(3-fluorophenyl)-2-(methylsulfonyl)prop-2-enenitrile: Similar structure with a methylsulfonyl group instead of phenylsulfonyl.
Uniqueness
The unique combination of the fluorophenyl and phenylsulfonyl groups in (2E)-3-(3-fluorophenyl)-2-(phenylsulfonyl)prop-2-enenitrile imparts specific chemical and physical properties that can be advantageous in certain applications, such as increased stability or reactivity.
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-13-6-4-5-12(9-13)10-15(11-17)20(18,19)14-7-2-1-3-8-14/h1-10H/b15-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBJGCDTHLMAT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=CC=C2)F)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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